molecular formula C21H22N4O4S2 B2805461 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 941902-89-2

3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2805461
CAS RN: 941902-89-2
M. Wt: 458.55
InChI Key: JKLQTXRBHZETOL-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Dual Action Antidepressants

Compounds derived from benzo[b]thiophene and phenylpiperazine, similar in structure to the queried compound, have been synthesized to act as dual antidepressants. These molecules exhibit both 5-HT1A receptor affinity and serotonin reuptake inhibition. For instance, a derivative shown good affinity for both the 5-HT1A receptor and the serotonin transporter, indicating potential as a new class of antidepressant drugs (Orus et al., 2002). Another study expanded on this work by synthesizing compounds with variations in the substituents, aiming to refine the dual antidepressant activity (Silanes et al., 2004).

Microwave-Assisted Synthesis and Biological Activities

Research has explored the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, incorporating piperazine and thiazole or thiazolidin moieties. These compounds were evaluated for their antimicrobial activities, with some exhibiting excellent activity against targeted microorganisms. Additionally, one compound showed antiurease activity, highlighting the diverse biological applications of such derivatives (Menteşe et al., 2013).

Nematicidal Activities

A series of novel benzotriazin-4-one derivatives containing dihydrothiazole-2-thiol were synthesized and showed significant control efficacy against cucumber root-knot nematode disease caused by Meloidogyne incognita. This research demonstrates the potential agricultural applications of these compounds as nematicides (Chen et al., 2020).

PPARpan Agonist Synthesis

An efficient synthesis of a compound acting as a potent PPARpan agonist has been described, highlighting the compound's relevance in therapeutic applications related to the peroxisome proliferator-activated receptor (PPAR) (Guo et al., 2006).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-29-16-3-5-17(6-4-16)30-13-8-20(26)23-9-11-24(12-10-23)21-22-18-7-2-15(25(27)28)14-19(18)31-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLQTXRBHZETOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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